

An In-depth Technical Guide to 3-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chlorophenyl boronic acid

Cat. No.: B1630686

[Get Quote](#)

Introduction

3-Chlorophenylboronic acid is a versatile organoboron compound widely utilized as a key building block in organic synthesis and medicinal chemistry.^{[1][2]} Its stability and reactivity make it an essential reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.^{[1][3][4]} This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Properties and Data

The fundamental physicochemical properties of 3-Chlorophenylboronic acid are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	References
Molecular Formula	C6H6BClO2	[1][5][6][7]
Molecular Weight	156.37 g/mol	[5][6][7][8]
CAS Number	63503-60-6	[1][5][6]
Appearance	White to off-white crystalline powder or needles	[1][2][9]
Melting Point	185 - 189 °C	[1][2][8]
Solubility	Slightly soluble in water; Soluble in methanol, ether, tetrahydrofuran, DMSO, and DMF.[2][9]	
Purity	≥95% - 99% (HPLC)	[1][7][8][10]

Experimental Protocols

Detailed methodologies for the synthesis of 3-Chlorophenylboronic acid and its application in Suzuki-Miyaura cross-coupling are outlined below.

Synthesis of 3-Chlorophenylboronic Acid via Grignard Reaction

This protocol describes the synthesis starting from m-dichlorobenzene.[5]

Materials:

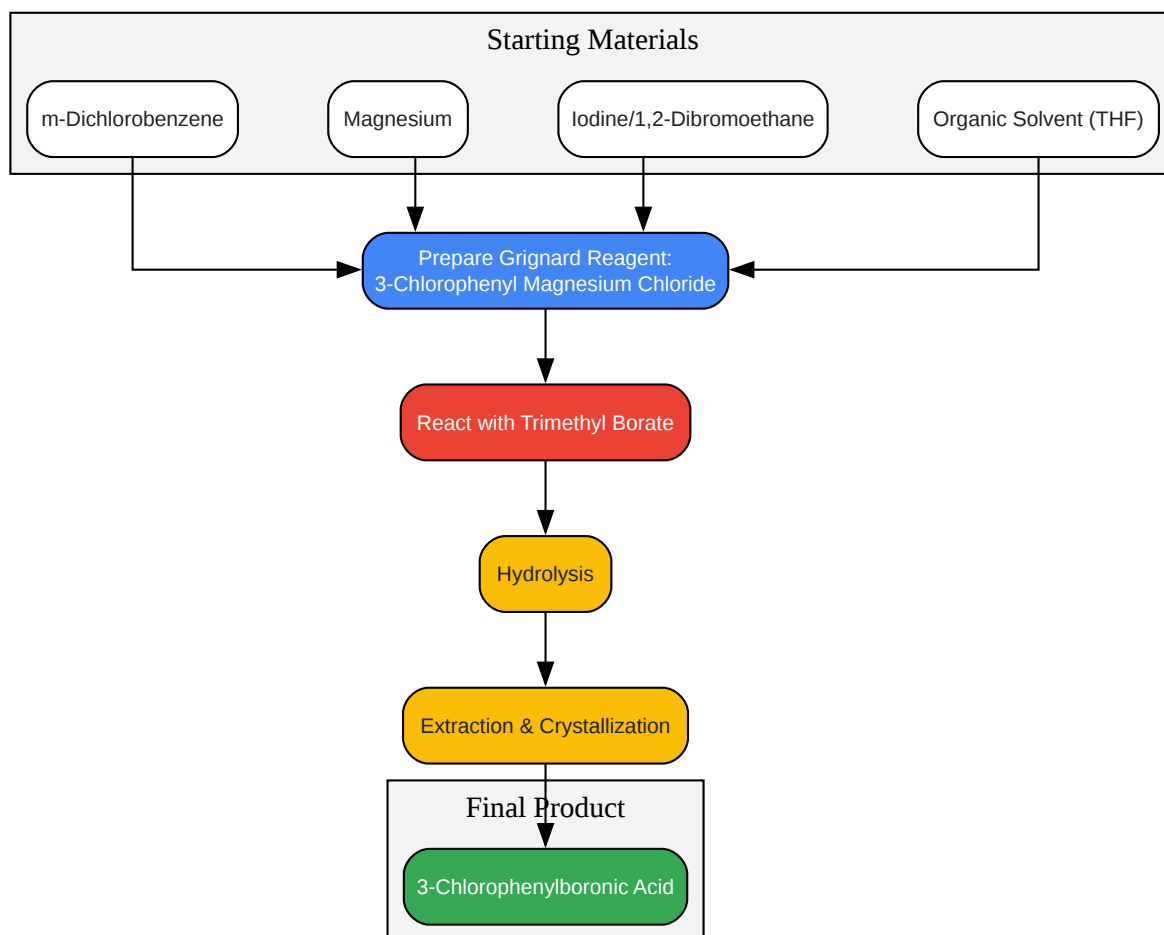
- m-Dichlorobenzene
- Magnesium turnings
- Iodine (initiator)
- 1,2-Dibromoethane (initiator)

- Anhydrous tetrahydrofuran (THF)
- Trimethyl borate
- n-Butyllithium in hexane
- 3M Hydrochloric acid (HCl)
- Dichloromethane (DCM)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate

Procedure:

- Grignard Reagent Formation: Under an argon atmosphere, cool a solution of m-bromochlorobenzene (1 equivalent) in anhydrous THF to -78 °C.
- Slowly add n-butyllithium (2.3 equivalents) dropwise, ensuring the temperature remains below -78 °C. Stir the mixture for one hour at this temperature.
- Borylation: Slowly add trimethyl borate (1.5 equivalents) to the reaction mixture. Continue stirring at -78 °C for another hour.
- Quenching and Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Quench the reaction by adding a saturated solution of ammonium chloride.
- Remove THF and the majority of water under reduced pressure.
- Acidify the residue with 3M HCl to a pH of 3.
- Extraction: Extract the aqueous layer three times with dichloromethane (DCM).
- Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate under reduced pressure to yield the crude product.

- Crystallization: The crude product can be further purified by crystallization to obtain 3-Chlorophenylboronic acid.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 3-Chlorophenylboronic acid.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol details a typical Suzuki-Miyaura reaction using 3-Chlorophenylboronic acid to form a biaryl compound.^{[4][11]}

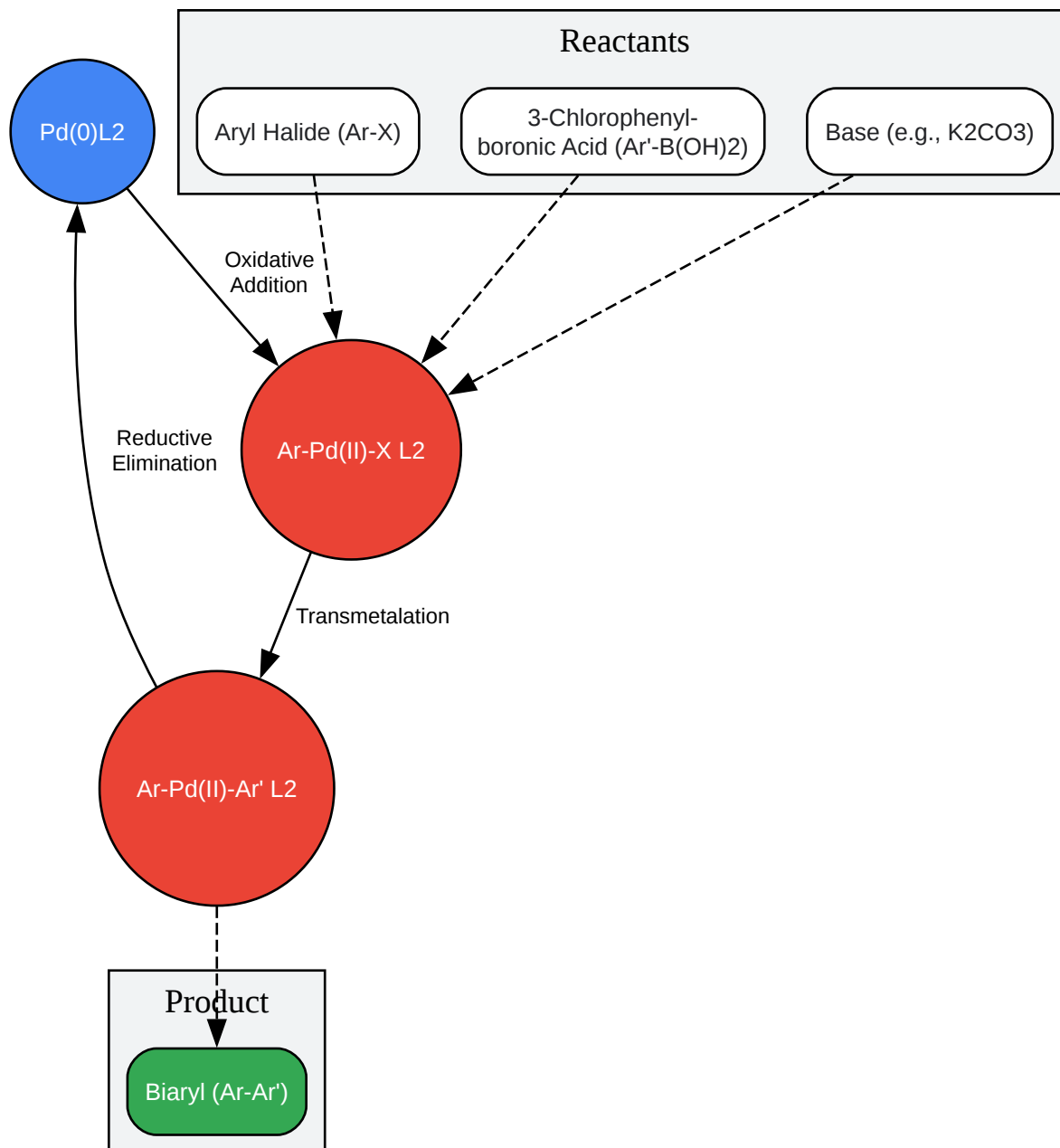
Materials:

- Aryl halide (e.g., Aryl bromide, 1.0 eq.)
- 3-Chlorophenylboronic acid (1.2-1.5 eq.)
- Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
- Ligand (e.g., Triphenylphosphine, 4 mol%)
- Base (e.g., K₂CO₃ or CsF, 2.0 eq.)
- Solvent system (e.g., Toluene and Water)
- Ethyl acetate
- Anhydrous magnesium sulfate

Procedure:

- Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 mmol), 3-Chlorophenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add degassed toluene (10 mL) and water (2 mL) to the flask.
- Reaction: Heat the mixture to 85-90 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

- Purification: The resulting crude product can be purified by column chromatography to yield the desired biaryl compound.



[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

3-Chlorophenylboronic acid is a crucial intermediate in various fields:

- **Pharmaceutical Development:** It serves as a fundamental building block in the synthesis of a wide range of pharmaceuticals.[1] Its role is significant in developing drugs targeting cancer and diabetes, where it facilitates the construction of complex molecular architectures that can enhance drug efficacy.[1] It is also used in the synthesis of enzyme inhibitors, such as PDE4 inhibitors.[2][9][10]
- **Organic Synthesis:** As a versatile reagent, it is extensively used in Suzuki-Miyaura reactions to create biaryl compounds, which are common motifs in agrochemicals and fine chemicals. [1][2] It also participates in other reactions like 1,4-conjugate additions.[2][9]
- **Materials Science:** In the field of advanced materials, this compound is used to modify surfaces and create functionalized polymers.[1] It is a vital building block for specialized organic molecules used in Organic Light-Emitting Diodes (OLEDs), contributing to materials with enhanced stability and luminescence.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. (3-chlorophenyl)boronic acid | Pharmaceutical Intermediate | 63503-60-6 - PHMO [phmo.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. (3-CHLOROPHENYL)BORONIC ACID | CAS 63503-60-6 [matrix-fine-chemicals.com]
- 7. boronpharm.com [boronpharm.com]
- 8. 3-クロロフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]
- 10. 3-Chlorophenylboronic acid = 95 63503-60-6 [sigmaaldrich.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chlorophenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630686#3-chlorophenyl-boronic-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com